4-Phenylheptan-4-yl butanoate
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Overview
Description
4-Phenylheptan-4-yl butanoate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound has the molecular formula C17H26O2 and is characterized by the presence of a phenyl group attached to a heptane chain, which is further bonded to a butanoate group .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Phenylheptan-4-yl butanoate can be synthesized through the esterification reaction between 4-phenylheptan-4-ol and butanoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity ester .
Chemical Reactions Analysis
Types of Reactions
4-Phenylheptan-4-yl butanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to produce 4-phenylheptan-4-ol and butanoic acid.
Reduction: The ester can be reduced using reagents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Alcohol and an acid or base catalyst.
Major Products Formed
Hydrolysis: 4-Phenylheptan-4-ol and butanoic acid.
Reduction: 4-Phenylheptan-4-ol.
Transesterification: A different ester and alcohol depending on the reactants used.
Scientific Research Applications
4-Phenylheptan-4-yl butanoate has various applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 4-Phenylheptan-4-yl butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis in biological systems, releasing the active alcohol and acid components. These components can then interact with various biochemical pathways, influencing cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butanoate: Known for its fruity aroma, used in flavorings and fragrances.
Isopropyl butanoate: Another ester with a pleasant smell, used in perfumes and cosmetics.
Uniqueness
4-Phenylheptan-4-yl butanoate is unique due to its specific structure, which combines a phenyl group with a heptane chain and a butanoate group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
823814-17-1 |
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Molecular Formula |
C17H26O2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
4-phenylheptan-4-yl butanoate |
InChI |
InChI=1S/C17H26O2/c1-4-10-16(18)19-17(13-5-2,14-6-3)15-11-8-7-9-12-15/h7-9,11-12H,4-6,10,13-14H2,1-3H3 |
InChI Key |
QVTJCPSNYVZTKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC(CCC)(CCC)C1=CC=CC=C1 |
Origin of Product |
United States |
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